molecular formula C14H14N2O2S B2548838 benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-68-4

benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2548838
CAS No.: 862826-68-4
M. Wt: 274.34
InChI Key: AKNOCRDNFQPMBW-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions . The imidazole ring can be introduced through a condensation reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar to benzofuran derivatives but contain a sulfur atom instead of oxygen.

    Indole derivatives: Contain a fused benzene and pyrrole ring, similar in structure to benzofuran but with different biological activities.

Uniqueness

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combined benzofuran and imidazole rings, which confer a distinct set of biological activities and chemical reactivity . This dual functionality makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-benzofuran-2-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-19-14-15-7-8-16(14)13(17)12-9-10-5-3-4-6-11(10)18-12/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNOCRDNFQPMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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